[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Description
The compound 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived sulfone featuring a 4-bromophenyl substituent at position 4 of the benzothiazine ring and a 4-methoxyphenyl group attached via a ketone bridge. The 1,1-dioxido moiety indicates the sulfone functional group, which enhances electronic stability and influences intermolecular interactions .
Properties
IUPAC Name |
[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO4S/c1-28-18-12-6-15(7-13-18)22(25)21-14-24(17-10-8-16(23)9-11-17)19-4-2-3-5-20(19)29(21,26)27/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBRQULMMVMTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazinone ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using brominated precursors and suitable catalysts.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the benzothiazinone core, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under conditions that promote nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzothiazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazine Core
Table 1: Key Structural Variations and Molecular Properties
| Compound Name | Substituents on Benzothiazine | Aryl Group on Methanone | Molecular Formula | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|---|
| Target Compound | 4-(4-Bromophenyl), 1,1-dioxido | 4-Methoxyphenyl | C₂₂H₁₆BrNO₄S | 494.34 | |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-(4-Butylphenyl), 1,1-dioxido | Phenyl | C₂₆H₂₅NO₃S | 439.54 | |
| 4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-(4-Bromophenyl), 1,1-dioxido | Phenyl | C₂₁H₁₃BrNO₃S | 454.30 | |
| (2-Bromophenyl)(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)methanone | 4-Hydroxy, 1,1-dioxido | 2-Bromophenyl | C₁₅H₁₀BrNO₄S | 380.21 | |
| Methanone, (4-bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl) | 7-Ethoxy, 3-methyl, 1,1-dioxido | 4-Bromophenyl | C₁₉H₁₇BrNO₄S | 451.31 | |
| 4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxido-1λ⁶,2,4-benzothiadiazin-3-one | 4-(4-Chlorobenzyl), 1,1-dioxido | 4-Methoxyphenyl | C₂₂H₁₈ClNO₄S | 435.90 |
Key Observations:
- Solubility : Methoxy groups improve solubility in polar solvents, as seen in the target compound and the 4-methoxyphenyl analog in , whereas alkyl chains (e.g., butylphenyl in ) increase lipophilicity.
- Biological Activity : While direct data are lacking, compounds with bromophenyl and sulfone groups (e.g., ) are associated with antifungal and anti-inflammatory activities. The hydroxy group in enables hydrogen bonding, which may enhance target affinity.
Structural and Crystallographic Comparisons
- Crystal Packing: The monoclinic P2₁/c space group observed in for (2-bromophenyl)(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)methanone features intermolecular hydrogen bonds (O–H⋯O), stabilizing the lattice. In contrast, the target compound’s 4-methoxyphenyl group may promote π-π stacking due to its planar aromatic system.
- Torsional Angles: In benzophenone analogs (e.g., ), torsion angles between aryl rings (e.g., 57.45°) influence conformational flexibility and packing efficiency. Substituents like bromine or methoxy may alter these angles, affecting molecular recognition.
Biological Activity
The compound 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 454.3 g/mol. Its unique structure features a benzothiazine core with bromine and methoxy substituents that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.3 g/mol |
| CAS Number | 1114652-90-2 |
Antimicrobial Activity
Research indicates that compounds structurally related to 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains (both Gram-positive and Gram-negative) as well as fungal species using methods such as the turbidimetric method .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay indicated that certain derivatives possess potent anticancer activity . Molecular docking studies have further elucidated the binding interactions between these compounds and their respective targets, suggesting a mechanism for their anticancer effects.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell lysis.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves various chemical reactions optimized for yield and selectivity. Structure-activity relationship studies have been pivotal in enhancing its biological properties. Modifications to the benzothiazine core have led to derivatives with improved pharmacokinetic profiles and reduced toxicity.
Summary of Biological Activities
A comparative analysis of similar compounds reveals a spectrum of biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Contains sulfur and nitrogen | Antimicrobial, anticancer |
| 2-Aminobenzothiazoles | Amino group at position 2 | Anticancer, anti-inflammatory |
| Thiazolidinones | Thiazole ring with carbonyl | Antidiabetic, antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
